Cas no 899990-11-5 (1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea)

1-(5-Chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea is a synthetic urea derivative characterized by its unique structural features, combining a chloro-methylphenyl moiety with an indole group. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of kinase inhibitors or other biologically active molecules. Its distinct chemical architecture allows for selective interactions with target proteins, making it valuable for structure-activity relationship (SAR) studies. The chloro and methyl substituents enhance its stability and lipophilicity, while the indole moiety contributes to binding affinity. Suitable for controlled reactions, it is typically handled under inert conditions due to its sensitivity. Purity and precise synthesis are critical for reproducible results in research applications.
1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea structure
899990-11-5 structure
Product Name:1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea
CAS No:899990-11-5
MF:C16H14ClN3O
MW:299.754862308502
CID:5493254
Update Time:2025-11-07

1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea
    • Inchi: 1S/C16H14ClN3O/c1-10-6-7-11(17)8-14(10)19-16(21)20-15-9-18-13-5-3-2-4-12(13)15/h2-9,18H,1H3,(H2,19,20,21)
    • InChI Key: UJRDAFCGJMWJEH-UHFFFAOYSA-N
    • SMILES: N(C1=CC(Cl)=CC=C1C)C(NC1C2=C(NC=1)C=CC=C2)=O

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2740-0202-2μmol
1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea
899990-11-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2740-0202-5μmol
1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea
899990-11-5 90%+
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Life Chemicals
F2740-0202-10μmol
1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea
899990-11-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2740-0202-1mg
1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea
899990-11-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2740-0202-2mg
1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea
899990-11-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2740-0202-3mg
1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea
899990-11-5 90%+
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$63.0 2023-05-16
Life Chemicals
F2740-0202-4mg
1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea
899990-11-5 90%+
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$66.0 2023-05-16
Life Chemicals
F2740-0202-5mg
1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea
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$69.0 2023-05-16
Life Chemicals
F2740-0202-10mg
1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea
899990-11-5 90%+
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$79.0 2023-05-16

Additional information on 1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea

Comprehensive Overview of 1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea (CAS No. 899990-11-5)

1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea, identified by its CAS No. 899990-11-5, is a specialized urea derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to as a chloro-methylphenyl-indolyl urea, is a key intermediate in the synthesis of bioactive molecules. Its unique structure, combining a chloro-substituted phenyl ring and an indole moiety, makes it a versatile scaffold for drug discovery. Researchers are particularly interested in its potential applications in modulating protein-protein interactions and enzyme inhibition, which are hot topics in modern drug development.

The growing demand for small-molecule inhibitors and targeted therapies has propelled interest in compounds like 1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea. Recent studies highlight its relevance in addressing undruggable targets, a term frequently searched in AI-driven drug discovery platforms. Its urea linkage and aromatic systems contribute to its ability to form hydrogen bonds and π-π stacking interactions, critical for binding to biological targets. This aligns with the current focus on fragment-based drug design (FBDD) and computational chemistry, which dominate academic and industrial research discussions.

From a synthetic chemistry perspective, CAS No. 899990-11-5 exemplifies the importance of heterocyclic chemistry in medicinal applications. The indole ring, a ubiquitous motif in natural products, enhances the compound's bioavailability and metabolic stability—a priority for researchers optimizing ADME properties. Users searching for "indole-based drug candidates" or "urea derivatives in pharmaceuticals" will find this compound highly relevant. Its chloro-methylphenyl group further introduces steric and electronic effects that can fine-tune selectivity, a recurring theme in structure-activity relationship (SAR) studies.

In the context of precision medicine, 1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea represents a promising tool for probing disease mechanisms. Its potential role in kinase inhibition and signal transduction modulation resonates with trending searches like "kinase inhibitors for cancer therapy" and "small molecules in neurodegeneration." The compound's dual-functional architecture allows it to interact with both hydrophobic pockets and polar residues, a feature increasingly exploited in multi-target drug design strategies.

Analytical characterization of 899990-11-5 typically involves advanced techniques such as HPLC-MS and NMR spectroscopy, reflecting the broader industry shift toward high-throughput screening and quality-by-design (QbD) principles. These methods ensure the compound's purity and stability, addressing common user queries about "analytical validation of research chemicals." Furthermore, its compatibility with green chemistry protocols—such as solvent-free synthesis or catalytic methods—aligns with the rising emphasis on sustainable pharmaceutical manufacturing.

The commercial availability of 1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea through specialized suppliers caters to the needs of contract research organizations (CROs) and academic labs. This accessibility supports its use in high-content screening campaigns and chemoinformatics studies, areas frequently explored in AI-powered literature searches. As the scientific community continues to investigate orphan targets and allosteric modulators, this compound's utility is expected to expand, reinforcing its status as a valuable pharmacophore building block.

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